Ethyl 5-({[5-(2,3-dichlorophenyl)furan-2-yl]carbonyl}amino)-2-(morpholin-4-yl)benzoate
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Overview
Description
ETHYL 5-[5-(2,3-DICHLOROPHENYL)FURAN-2-AMIDO]-2-(MORPHOLIN-4-YL)BENZOATE is a complex organic compound that features a furan ring, a benzoate ester, and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-[5-(2,3-DICHLOROPHENYL)FURAN-2-AMIDO]-2-(MORPHOLIN-4-YL)BENZOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a halogenation reaction, using reagents such as chlorine or bromine.
Amidation: The furan ring is then subjected to amidation with 2,3-dichlorophenylamine under suitable conditions, often using coupling reagents like EDCI or DCC.
Formation of the Benzoate Ester: The benzoate ester is formed by esterification of the carboxylic acid with ethanol in the presence of an acid catalyst.
Morpholine Introduction: Finally, the morpholine moiety is introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of nitro groups can yield amines.
Scientific Research Applications
ETHYL 5-[5-(2,3-DICHLOROPHENYL)FURAN-2-AMIDO]-2-(MORPHOLIN-4-YL)BENZOATE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Materials Science: It is explored for its potential use in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of ETHYL 5-[5-(2,3-DICHLOROPHENYL)FURAN-2-AMIDO]-2-(MORPHOLIN-4-YL)BENZOATE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
ETHYL 5-[5-(2,3-DICHLOROPHENYL)FURAN-2-AMIDO]-2-(PIPERIDIN-4-YL)BENZOATE: Similar structure but with a piperidine ring instead of morpholine.
ETHYL 5-[5-(2,3-DICHLOROPHENYL)FURAN-2-AMIDO]-2-(PYRROLIDIN-4-YL)BENZOATE: Similar structure but with a pyrrolidine ring.
Uniqueness
The presence of the morpholine ring in ETHYL 5-[5-(2,3-DICHLOROPHENYL)FURAN-2-AMIDO]-2-(MORPHOLIN-4-YL)BENZOATE imparts unique chemical and biological properties, such as increased solubility and specific binding affinities, which can be advantageous in certain applications.
Properties
Molecular Formula |
C24H22Cl2N2O5 |
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Molecular Weight |
489.3 g/mol |
IUPAC Name |
ethyl 5-[[5-(2,3-dichlorophenyl)furan-2-carbonyl]amino]-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C24H22Cl2N2O5/c1-2-32-24(30)17-14-15(6-7-19(17)28-10-12-31-13-11-28)27-23(29)21-9-8-20(33-21)16-4-3-5-18(25)22(16)26/h3-9,14H,2,10-13H2,1H3,(H,27,29) |
InChI Key |
PYCSWGYGYQRGTK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=C(O2)C3=C(C(=CC=C3)Cl)Cl)N4CCOCC4 |
Origin of Product |
United States |
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